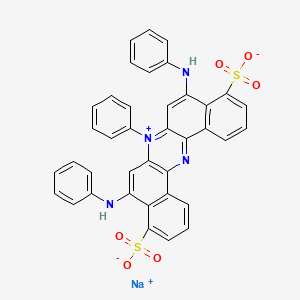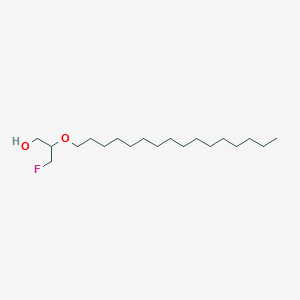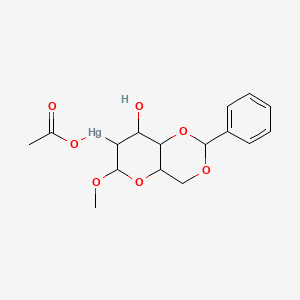
N-(butoxymethyl)prop-2-enamide;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enenitrile;2-methylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(butoxymethyl)prop-2-enamide; ethyl prop-2-enoate; methyl 2-methylprop-2-enoate; 2-methylprop-2-enenitrile; 2-methylprop-2-enoic acid” is a complex mixture of several organic compounds. Each component has unique properties and applications in various fields such as chemistry, biology, medicine, and industry. These compounds are often used in polymer synthesis, coatings, adhesives, and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(butoxymethyl)prop-2-enamide: This compound can be synthesized through the reaction of prop-2-enamide with butoxymethyl chloride in the presence of a base such as sodium hydroxide.
Ethyl prop-2-enoate: It is typically prepared by the esterification of prop-2-enoic acid with ethanol in the presence of an acid catalyst like sulfuric acid.
Methyl 2-methylprop-2-enoate: This ester can be synthesized by reacting 2-methylprop-2-enoic acid with methanol using an acid catalyst.
2-methylprop-2-enenitrile: This compound is usually obtained through the dehydration of 2-methylprop-2-enamide using a dehydrating agent such as phosphorus pentoxide.
2-methylprop-2-enoic acid: It can be produced by the oxidation of isobutylene using an oxidizing agent like potassium permanganate.
Industrial Production Methods
Industrial production of these compounds often involves large-scale reactions with optimized conditions to maximize yield and purity. For example, the esterification reactions for ethyl prop-2-enoate and methyl 2-methylprop-2-enoate are carried out in continuous reactors with efficient separation techniques to isolate the desired products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2-methylprop-2-enoic acid can undergo oxidation to form various oxidation products depending on the conditions.
Reduction: N-(butoxymethyl)prop-2-enamide can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: Ethyl prop-2-enoate can undergo nucleophilic substitution reactions with various nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, hydrochloric acid.
Major Products Formed
Oxidation: Various carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Substituted esters and amides.
Applications De Recherche Scientifique
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and polymerization reactions.
Biology: Employed in the synthesis of biologically active molecules and as reagents in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and resins.
Mécanisme D'action
The mechanism of action of these compounds varies depending on their specific applications. For example, in polymerization reactions, ethyl prop-2-enoate and methyl 2-methylprop-2-enoate act as monomers that undergo radical polymerization to form polymers. In biological systems, 2-methylprop-2-enoic acid can act as a precursor for the synthesis of various biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl 2-methylprop-2-enoate
- Methyl prop-2-enoate
- 2-methylenebutanedioic acid
- Prop-2-enamide
- Prop-2-enenitrile
Uniqueness
The uniqueness of the compound “N-(butoxymethyl)prop-2-enamide; ethyl prop-2-enoate; methyl 2-methylprop-2-enoate; 2-methylprop-2-enenitrile; 2-methylprop-2-enoic acid” lies in its combination of different functional groups, which allows it to participate in a wide range of chemical reactions and applications. This versatility makes it valuable in various fields of research and industry.
Propriétés
Numéro CAS |
65623-01-0 |
|---|---|
Formule moléculaire |
C26H42N2O8 |
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
N-(butoxymethyl)prop-2-enamide;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enenitrile;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C8H15NO2.2C5H8O2.C4H5N.C4H6O2/c1-3-5-6-11-7-9-8(10)4-2;1-4(2)5(6)7-3;1-3-5(6)7-4-2;1-4(2)3-5;1-3(2)4(5)6/h4H,2-3,5-7H2,1H3,(H,9,10);1H2,2-3H3;3H,1,4H2,2H3;1H2,2H3;1H2,2H3,(H,5,6) |
Clé InChI |
LMIAJTYTFBQUJK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCNC(=O)C=C.CCOC(=O)C=C.CC(=C)C#N.CC(=C)C(=O)O.CC(=C)C(=O)OC |
Numéros CAS associés |
65623-01-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-](/img/structure/B14477520.png)

![[Bis(4-aminophenyl)methyl]phosphanone](/img/structure/B14477533.png)
![Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester](/img/structure/B14477534.png)





![6-(Azidomethyl)benzo[pqr]tetraphene](/img/structure/B14477563.png)


![7-Oxabicyclo[4.2.0]oct-2-en-8-one](/img/structure/B14477570.png)

